

Introduction: The Strategic Value of a Bifunctional Pyrazine Building Block

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Compound of Interest

Compound Name: **2-Chloro-3-(chloromethyl)pyrazine**

Cat. No.: **B1370283**

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2-Chloro-3-(chloromethyl)pyrazine is a halogenated heterocyclic compound whose strategic importance in medicinal chemistry and synthetic organic chemistry cannot be overstated. The pyrazine core is a well-established scaffold found in numerous FDA-approved drugs and biologically active molecules, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] The true synthetic value of this particular molecule, however, lies in its bifunctional nature. It possesses two distinct chlorine atoms: an aryl chloride attached directly to the electron-deficient pyrazine ring and a benzyl-like chloride on the methyl substituent. This differentiation in reactivity provides a versatile platform for sequential, site-selective modifications, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of **2-Chloro-3-(chloromethyl)pyrazine**. Recognizing that much of the experimental data for this specific intermediate is not publicly cataloged, we shift the focus from merely listing values to detailing the rigorous, field-proven experimental protocols required to determine these properties. This approach is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to fully characterize this and similar key intermediates, ensuring data integrity and reproducibility from the bench to process development.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These parameters dictate everything from reaction conditions and purification strategies to formulation and bioavailability. The table below summarizes the known and calculated properties of **2-Chloro-3-(chloromethyl)pyrazine**.

Property	Value	Source	Significance in Drug Development
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	Alfa Chemistry[6]	Defines the elemental composition and stoichiometry.
Molecular Weight	163.00 g/mol	Alfa Chemistry[6]	Critical for all stoichiometric calculations in synthesis and for converting between mass and molar units in analytical procedures.
Exact Mass	161.9751535 g/mol	Alfa Chemistry[6]	Essential for high-resolution mass spectrometry (HRMS) to confirm identity and elemental composition unequivocally.
Topological Polar Surface Area (TPSA)	25.8 Å ²	Alfa Chemistry[6]	A calculated predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Acceptors	2	Alfa Chemistry[6]	Indicates potential for intermolecular interactions with biological targets like proteins and enzymes.
Canonical SMILES	C1=CN=C(C(=N1)CCl)Cl	Alfa Chemistry[6]	A unique line notation for representing the 2D structure in

			chemical databases and software.
InChIKey	YQGZWZWIEBRCJW -UHFFFAOYSA-N	Alfa Chemistry[6]	A hashed, fixed-length character signature for the compound, used for unambiguous database searching.
Melting Point	Data not publicly available	N/A	A key indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically cause depression and broadening of the range.[7]
Boiling Point	Data not publicly available	N/A	Important for purification methods like distillation and for assessing the compound's volatility.
Aqueous Solubility	Data not publicly available	N/A	A critical factor for drug delivery and bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[8]

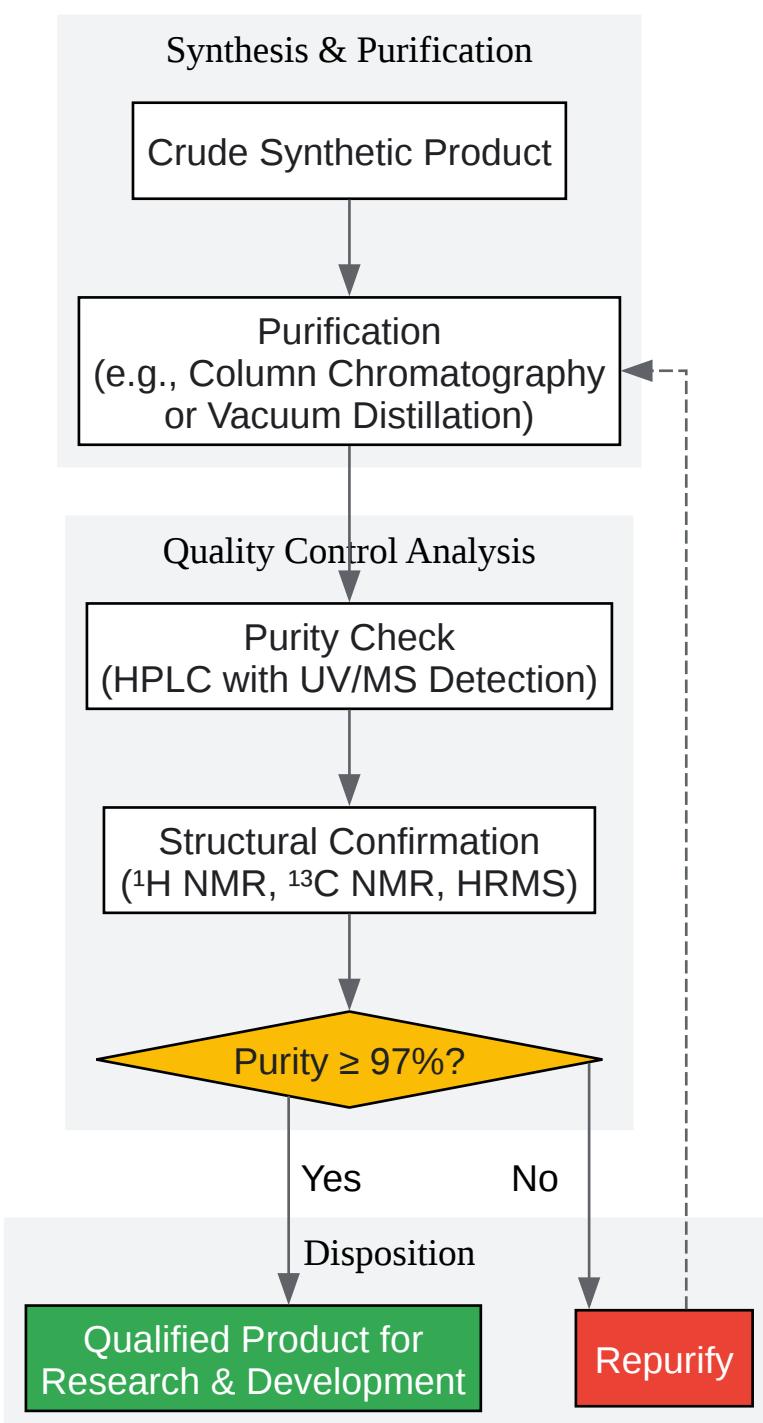
**Experimental Protocols for Physicochemical Characterization

The trustworthiness of any research program relies on self-validating systems. The following protocols are designed to be robust and reproducible, providing the necessary framework for

determining the critical, yet unpublished, experimental values for **2-Chloro-3-(chloromethyl)pyrazine**.

Diagram: Analytical & Quality Control Workflow

The following workflow illustrates the logical progression from a crude synthetic product to a fully characterized and qualified intermediate ready for use in sensitive applications.



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Caption: Workflow for the purification and quality control of **2-Chloro-3-(chloromethyl)pyrazine**.

Protocol 1: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of a crystalline solid's purity. Pure compounds melt over a narrow temperature range. The presence of soluble impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[9]

Methodology:

- Sample Preparation: Place a small amount of finely powdered, dry **2-Chloro-3-(chloromethyl)pyrazine** onto a clean, dry watch glass.[9]
- Capillary Loading: Take a glass capillary tube (sealed at one end) and press the open end into the powder until a small amount of the compound (1-2 mm in height) is packed into the bottom.[10]
- Apparatus Setup: Insert the loaded capillary tube into a calibrated digital melting point apparatus.[9][11]
- Preliminary Determination: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a rough range.
- Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point. This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.[10]
- Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.

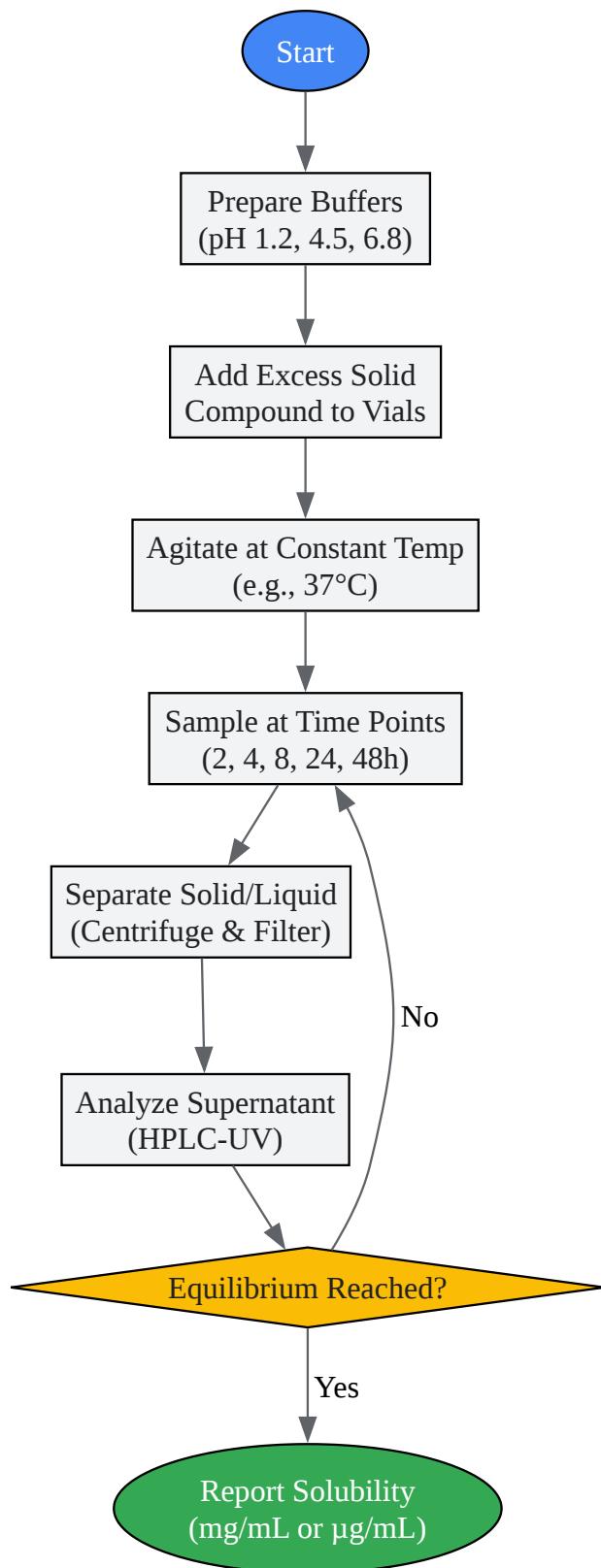
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.^[12] It ensures that an excess of the solid compound is agitated in a specific solvent system for a sufficient duration to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This value is critical for predicting a drug candidate's behavior in biological fluids.^{[8][13]}

Methodology:

- **Media Preparation:** Prepare three buffered aqueous solutions at physiologically relevant pH values: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).^[13]
- **Sample Addition:** Add an excess amount of **2-Chloro-3-(chloromethyl)pyrazine** to a glass vial for each pH buffer. "Excess" is defined as enough solid to ensure that undissolved material remains visible at the end of the experiment, confirming saturation.^{[12][14]}
- **Equilibration:** Seal the vials and place them in an orbital shaker or similar agitation device maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).^[13] Agitate at a speed sufficient to keep the solid suspended without creating a vortex.
- **Sampling:** Periodically take samples of the suspension (e.g., at 2, 4, 8, 24, and 48 hours).^[13]
- **Phase Separation:** Immediately separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
- **Analysis:** Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.^[12]
- **Equilibrium Confirmation:** Plot concentration versus time for each pH. Equilibrium is reached when consecutive measurements show no significant change (e.g., <5% difference).^[13] The solubility is the concentration at this plateau.

Diagram: Shake-Flask Solubility Workflow

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Caption: Step-by-step workflow for the shake-flask solubility determination method.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating and quantifying components in a mixture. For purity analysis, it provides a percentage area of the main compound peak relative to the total area of all peaks, offering a precise measure of purity. Using a diode-array detector (DAD) or mass spectrometer (MS) can further aid in identifying impurities.[15]

Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **2-Chloro-3-(chloromethyl)pyrazine** in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
- HPLC System & Conditions:
 - Column: A C18 reverse-phase column is a standard starting point for non-polar to moderately polar compounds.
 - Mobile Phase: A gradient elution is typically used for purity analysis to ensure separation of both early and late-eluting impurities. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, from 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5-10 μ L.
 - Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, or a maximum absorbance wavelength determined by a UV scan).[16]
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. Any impurity with an area $>0.1\%$ should be identified if possible. A purity level of $\geq 97\%$ is often required for compounds used in early-stage research.

Conclusion

2-Chloro-3-(chloromethyl)pyrazine stands out as a high-potential building block for chemical synthesis and drug discovery. While specific experimental data on its physical properties may be sparse in public literature, this guide provides the authoritative framework and detailed protocols necessary for any research scientist to perform a thorough and reliable characterization. By adhering to these validated methodologies for determining melting point, solubility, and purity, researchers can ensure the quality and integrity of their starting materials, which is the non-negotiable foundation for generating reproducible and meaningful scientific results.

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